2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-2-30-17-10-8-15(9-11-17)18-12-19-22(29)27(23-14-28(19)25-18)13-20-24-21(26-31-20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZOTNYHLZJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, hydrazine hydrate, and 3-phenyl-1,2,4-oxadiazole. The synthetic route may involve the following steps:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with hydrazine hydrate to form 4-ethoxyphenylhydrazine.
Cyclization: The 4-ethoxyphenylhydrazine undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-d][1,2,4]triazin-4-one core.
Substitution Reaction: The pyrazolo[1,5-d][1,2,4]triazin-4-one core is then reacted with 3-phenyl-1,2,4-oxadiazole to introduce the oxadiazolylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit considerable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound has been tested against the MCF-7 human breast adenocarcinoma cell line, demonstrating promising results in inhibiting cell proliferation .
Antimicrobial Activity
Research indicates that compounds within this class possess antimicrobial properties. The oxadiazol moiety is known for enhancing the antimicrobial activity of derivatives against several bacterial strains .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This potential application is under investigation and may lead to new therapeutic strategies for inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the pyrazolo[1,5-d][1,2,4]triazin framework and tested their efficacy against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to existing antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.
DNA Intercalation: Intercalating between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Substituent Position Matters: Ethoxy groups at C2 (target compound) vs. C4/C5 (triazole derivatives) alter electronic profiles and binding affinities. For example, C2-substituted ethoxyphenyl groups in imidazo-triazinones enhance PDE5 inhibition , suggesting the target compound’s C2 substitution may favor similar enzyme interactions.
- Oxadiazole vs. Thiol Moieties : The oxadiazole in the target compound offers rigidity and metabolic resistance compared to thiol-containing triazoles (e.g., ), which may oxidize readily but excel in metal chelation .
Table 3: Reported Activities of Analogous Compounds
Activity Predictions :
- The target compound’s oxadiazole methyl group may enhance kinase inhibition (similar to imidazo-triazinones ), while the ethoxyphenyl group could improve membrane permeability .
- Unlike thiol-containing triazoles (e.g., ), the target compound may lack chelation-based activities but exhibit superior metabolic stability.
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (referred to as "the compound" hereafter) is a complex organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is C_{18}H_{17N_5O_3 with a molecular weight of approximately 345.37 g/mol. The structure consists of a pyrazolo-triazine core linked to an ethoxyphenyl group and an oxadiazole moiety. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Study Findings : In a study assessing various synthesized compounds with oxadiazole structures, certain derivatives demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Escherichia coli and other pathogens .
Anticancer Activity
The anticancer potential of the compound has been explored in several studies:
- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). Specific derivatives were found to have IC50 values in the low micromolar range, indicating potent anticancer activity .
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes critical for cell proliferation and survival in cancer cells. Additionally, the ethoxyphenyl group could enhance binding affinity to target proteins involved in signaling pathways related to cancer progression .
Case Studies
Several case studies have been documented regarding the compound's biological activities:
-
Antimicrobial Efficacy :
- Pathogens Tested : The compound was tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
- Results : Compounds showed varying degrees of efficacy with notable zones of inhibition ranging from 20.1 mm to 21.4 mm for certain derivatives against Syncephalastrum racemosum .
- Cytotoxicity Assessment :
Data Tables
| Biological Activity | Test Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | IC50 Value |
|---|---|---|---|
| Antimicrobial | E. coli | 3.9 µg/mL | N/A |
| Antimicrobial | S. aureus | 4.0 µg/mL | N/A |
| Anticancer | HCT-116 | N/A | 10 µM |
| Anticancer | HepG-2 | N/A | 15 µM |
| Anticancer | MCF-7 | N/A | 12 µM |
Q & A
Q. Table 1. pKa Values in Different Solvents
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 215 | 8.2 |
| DMF | 185 | 6.7 |
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace ethoxyphenyl with fluorophenyl or piperazine groups to assess electronic effects on target binding .
- Bioisosteric Replacement : Swap 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors .
What strategies mitigate low yields in the final cyclization step?
- Catalyst Optimization : Use of anhydrous NaOAc in glacial acetic acid to accelerate cyclization .
- Temperature Control : Reflux at 80–90°C for 8–10 hours to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150 W, 100°C) .
How are impurities from starting materials (e.g., hydrazine hydrate) removed during purification?
- Liquid-Liquid Extraction : Partition between CH₂Cl₂ and brine to remove polar impurities .
- Column Chromatography : Silica gel with EtOAc/hexane (3:7) to isolate the target compound .
Data Contradiction & Optimization
How to address discrepancies between computational solubility predictions and experimental results?
- Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents .
- Thermodynamic Analysis : Van’t Hoff plots from DSC data to correlate melting point and solubility .
What analytical techniques resolve regiochemical uncertainty in the oxadiazole moiety?
- NOESY NMR : Detect spatial proximity between oxadiazole protons and adjacent methyl groups .
- Mass Spectrometry : High-res ESI-MS to distinguish between C₅ vs. C₃ substitution patterns (mass error < 2 ppm) .
Biological Evaluation
How to design in vitro assays to evaluate kinase inhibition potential?
- Enzyme Assays : ADP-Glo™ Kinase Assay with IC₅₀ determination against PKC or MAPK isoforms .
- Cellular Models : Use HEK293 cells transfected with luciferase reporters to monitor pathway inhibition .
What protocols assess metabolic stability in hepatic microsomes?
- Incubation : Compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes (t₁/₂ calculation) .
Computational & Mechanistic Studies
How to validate docking poses using molecular dynamics (MD) simulations?
- Protocol : 100 ns MD simulations (AMBER) with MMPBSA binding free energy calculations .
- Validation : RMSD < 2 Å and consistent hydrogen bond occupancy (>70%) .
What QSAR models predict logP values for analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
